![molecular formula C8H6Cl2N2 B13547230 2,7-Dichloro-1-methyl-1h-1,3-benzodiazole](/img/structure/B13547230.png)
2,7-Dichloro-1-methyl-1h-1,3-benzodiazole
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Overview
Description
2,7-Dichloro-1-methyl-1h-1,3-benzodiazole is a versatile chemical compound used in various scientific research fields. Its unique properties make it suitable for applications in drug discovery, organic synthesis, and material science.
Preparation Methods
The synthesis of 2,7-Dichloro-1-methyl-1h-1,3-benzodiazole can be achieved through several synthetic routes. Common methods include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, and reactions involving alpha halo-ketones . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,7-Dichloro-1-methyl-1h-1,3-benzodiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,7-Dichloro-1-methyl-1h-1,3-benzodiazole is widely used in scientific research due to its unique properties. It is utilized in drug discovery for developing new therapeutic agents, in organic synthesis for creating complex molecules, and in material science for designing advanced materials. Its applications extend to chemistry, biology, medicine, and industry, making it a valuable compound in various research domains.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-1-methyl-1h-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It can exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
2,7-Dichloro-1-methyl-1h-1,3-benzodiazole can be compared with other similar compounds, such as 2,6-dichloro-1-methyl-1h-1,3-benzodiazole and 5,6-dichloro-1-methyl-1h-1,3-benzodiazole . These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for diverse applications.
Biological Activity
Overview
2,7-Dichloro-1-methyl-1H-1,3-benzodiazole is a compound belonging to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Biological Activities
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. Studies have indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MICs) for certain derivatives have been reported to be as low as 0.03125 μg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
Research has demonstrated that benzimidazole derivatives can exhibit anticancer properties by targeting specific molecular pathways involved in tumor growth and proliferation. The mechanism often involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair. For example, compounds similar to this compound have been shown to effectively inhibit DNA gyrase and topoisomerase IV in bacterial models, which suggests potential applications in cancer therapy as well .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Cellular Pathway Modulation : By interacting with various biochemical pathways, this compound can alter cellular responses leading to apoptosis in cancer cells.
- Antimicrobial Action : The compound disrupts microbial cell wall synthesis or function, leading to cell death.
Case Studies
Several studies have highlighted the efficacy of benzimidazole derivatives:
- Antibacterial Efficacy : A study reported that a series of benzimidazole derivatives exhibited potent antibacterial activity against MDR Staphylococcus aureus, with MIC values significantly lower than standard antibiotics .
- Anticancer Properties : Another investigation focused on the anticancer potential of benzimidazole derivatives demonstrated that they could induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .
Data Table: Biological Activities of this compound
Activity Type | Target Pathogen/Cell Type | MIC (μg/mL) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | <0.03125 | |
Antibacterial | Escherichia coli | 0.5 | |
Anticancer | Various cancer cell lines | IC50 = 12 |
Pharmacokinetics
Benzimidazole derivatives typically exhibit favorable pharmacokinetic profiles characterized by good bioavailability and stability. These properties enhance their potential as therapeutic agents. The pharmacokinetics of this compound suggest that it could be effectively administered orally with a promising safety profile .
Properties
IUPAC Name |
2,7-dichloro-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFBMRJXGAQGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)N=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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